molecular formula C9H10N4S B14461423 5-amino-4-benzyl-2,4-dihydro-3H-1,2,4-triazole-3-thione CAS No. 66870-08-4

5-amino-4-benzyl-2,4-dihydro-3H-1,2,4-triazole-3-thione

Cat. No.: B14461423
CAS No.: 66870-08-4
M. Wt: 206.27 g/mol
InChI Key: XECXPKJSLBZJDJ-UHFFFAOYSA-N
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Description

5-amino-4-benzyl-2,4-dihydro-3H-1,2,4-triazole-3-thione is a heterocyclic compound that belongs to the 1,2,4-triazole familyThe presence of the triazole ring imparts significant pharmacological properties, making it a valuable scaffold in drug design and development .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-4-benzyl-2,4-dihydro-3H-1,2,4-triazole-3-thione typically involves the cyclization of potassium dithiocarbazinate with hydrazine hydrate using ethanol as a solvent under reflux conditions . Another method involves microwave heating of an equimolar mixture of phenyl acetic acid and thiocarbohydrazide .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade solvents, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

5-amino-4-benzyl-2,4-dihydro-3H-1,2,4-triazole-3-thione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Schiff Bases: Formed by the reaction of the compound with aldehydes or ketones.

    Mannich Bases: Formed by the reaction with formaldehyde and secondary amines.

    Sulfoxides and Sulfones: Formed through oxidation reactions.

Scientific Research Applications

5-amino-4-benzyl-2,4-dihydro-3H-1,2,4-triazole-3-thione has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 5-amino-4-benzyl-2,4-dihydro-3H-1,2,4-triazole-3-thione involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-amino-4-benzyl-2,4-dihydro-3H-1,2,4-triazole-3-thione stands out due to its unique combination of amino and thione groups, which contribute to its diverse reactivity and biological activities. This makes it a versatile compound in medicinal chemistry and other scientific research fields .

Properties

CAS No.

66870-08-4

Molecular Formula

C9H10N4S

Molecular Weight

206.27 g/mol

IUPAC Name

3-amino-4-benzyl-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C9H10N4S/c10-8-11-12-9(14)13(8)6-7-4-2-1-3-5-7/h1-5H,6H2,(H2,10,11)(H,12,14)

InChI Key

XECXPKJSLBZJDJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN2C(=NNC2=S)N

Origin of Product

United States

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